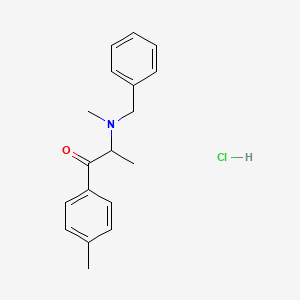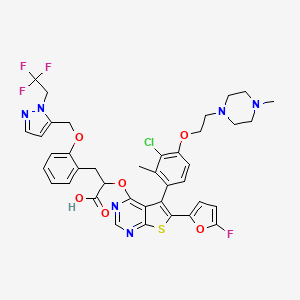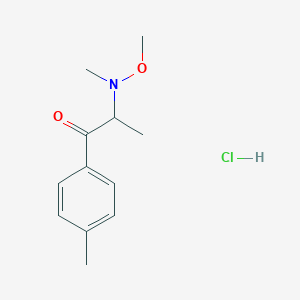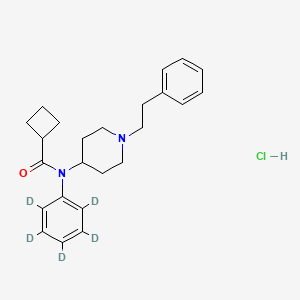
2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl Benzedrone (hydrochloride) is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. N-methyl Benzedrone (hydrochloride) is primarily used as an analytical reference standard in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl Benzedrone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with methylamine. The process includes the following steps:
Formation of the intermediate: 4-methylpropiophenone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-methyl Benzedrone.
Industrial Production Methods: Industrial production methods for N-methyl Benzedrone (hydrochloride) are not well-documented due to its primary use in research. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety and quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-methyl Benzedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: N-methyl Benzedrone (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzophenone or 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylpropanol.
Substitution: Formation of various substituted amines or halides.
Scientific Research Applications
N-methyl Benzedrone (hydrochloride) is used in various scientific research applications, including:
Forensic Chemistry: It is used as a reference standard for the identification and quantification of synthetic cathinones in seized materials.
Toxicology: Research on the toxicological properties of N-methyl Benzedrone (hydrochloride) helps in understanding its effects on biological systems.
Analytical Chemistry: It is used in the development and validation of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action
The exact mechanism of action of N-methyl Benzedrone (hydrochloride) is not well understood. as a cathinone, it is believed to exert its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of the central nervous system .
Comparison with Similar Compounds
N-methyl Benzedrone (hydrochloride) can be compared with other synthetic cathinones such as:
Mephedrone: Similar in structure but has a different substitution pattern on the aromatic ring.
Methcathinone: Lacks the methyl group on the nitrogen atom.
α-Pyrrolidinopentiophenone (hydrochloride): Contains a pyrrolidine ring instead of a simple amine group.
Uniqueness: N-methyl Benzedrone (hydrochloride) is unique due to its specific substitution pattern and its use as an analytical reference standard in forensic and toxicological research .
Properties
Molecular Formula |
C18H22ClNO |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-14-9-11-17(12-10-14)18(20)15(2)19(3)13-16-7-5-4-6-8-16;/h4-12,15H,13H2,1-3H3;1H |
InChI Key |
ZXADUOBQOKQUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N(C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)
![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)




![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B10775931.png)
